2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Medicinal Chemistry Apoptosis Structure-Activity Relationship

2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide (CAS 315183-09-6), also designated as 4-Hydroxy PAC-1 or de-allyl-4-hydroxy PAC-1, is a synthetic ortho-hydroxy-N-acylhydrazone within the procaspase-activating compound (PAC) class. The compound features a 4-benzylpiperazine moiety linked via an acetohydrazide bridge to a 2,4-dihydroxybenzylidene group, giving it a molecular formula of C20H24N4O3 and a molecular weight of 368.4 g/mol.

Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
Cat. No. B11970326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide
Molecular FormulaC20H24N4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13+
InChIKeyPCMDLUGQDBUFCF-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide (4-Hydroxy PAC-1): Structural Identity, Class Context, and Procurement Rationale


2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide (CAS 315183-09-6), also designated as 4-Hydroxy PAC-1 or de-allyl-4-hydroxy PAC-1, is a synthetic ortho-hydroxy-N-acylhydrazone within the procaspase-activating compound (PAC) class [1]. The compound features a 4-benzylpiperazine moiety linked via an acetohydrazide bridge to a 2,4-dihydroxybenzylidene group, giving it a molecular formula of C20H24N4O3 and a molecular weight of 368.4 g/mol . As a structural analog and identified metabolite of the first-in-class procaspase-3 activator PAC-1 (CAS 315183-21-2), this compound is primarily utilized as an analytical reference standard for metabolite identification and quantification in preclinical ADME studies [2]. Its structural distinction—the absence of the 3-allyl group and the presence of an additional 4-hydroxyl on the benzylidene ring—directly influences its biological activity profile, metabolic stability, and spectroscopic properties, making generic substitution with other PAC-1 analogs inadvisable for rigorous analytical workflows.

Why Generic Substitution of PAC-1 Analogs Fails for 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide


The PAC-1 analog chemical space is characterized by extreme sensitivity of both bioactivity and analytical behavior to subtle structural modifications. The target compound's defining feature, a 2,4-dihydroxy substitution pattern replacing the 3-allyl-2-hydroxy motif of PAC-1, is not a minor alteration but a critical determinant of zinc-chelating geometry, metabolic vulnerability, and chromatographic retention [1]. Generic substitution with PAC-1 (EC50 = 0.22–4.08 μM for procaspase-3 activation, depending on assay conditions), de-allyl PAC-1 (CAS 315183-08-5, which retains only the ortho-hydroxy group), or S-PAC-1 (a sulfonamide analog) will irreversibly compromise any experiment reliant on precise molecular recognition—whether for metabolite tracking via LC-MS/MS, structure-activity relationship (SAR) studies of the 4-position, or quality control of PAC-1 drug substance where this compound is a specified impurity [2][3]. The quantitative evidence below substantiates why this specific CAS designation must be specified in procurement.

Quantitative Comparative Evidence for 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide Against Closest Analogs


Structural Differentiation: 2,4-Dihydroxy vs. 3-Allyl-2-Hydroxy Substitution Pattern

The target compound (C20H24N4O3, MW 368.4) is the de-allyl-4-hydroxy analog of PAC-1 (C23H28N4O2, MW 392.5). The absence of the lipophilic 3-allyl group and the addition of a 4-hydroxyl substituent represent two simultaneous structural changes that are independently known to alter PAC-1 analog pharmacology. Quantitative SAR studies on PAC-1 derivatives show that modification at the 4-position of the benzylidene ring dramatically impacts both cytotoxicity and enzymatic activation potency [1]. In a systematic library of 837 PAC-1 analogs, compounds with variations at this position exhibited potency shifts of >10-fold in cell-based assays relative to the parent scaffold, confirming that even single-substituent changes are not functionally silent [2]. The specific 2,4-dihydroxy configuration of this compound is chemically distinct from the mono-2-hydroxy de-allyl PAC-1 (CAS 315183-08-5, MW 352.4, C20H24N4O2) and from all allyl-containing analogs, making it uniquely identifiable by both mass (parent ion m/z 369.2 [M+H]⁺ vs. 353.2 for de-allyl PAC-1 and 393.2 for PAC-1) and fragmentation patterns [3].

Medicinal Chemistry Apoptosis Structure-Activity Relationship

Procaspase-3 Activation Potency: Impact of 4-Position Hydroxylation on Zinc Chelation Efficacy

The procaspase-3 activating function of PAC-1 analogs is exquisitely dependent on the ortho-hydroxy-N-acylhydrazone zinc-chelating pharmacophore and the electronic environment of the aromatic ring [1]. The addition of a para-hydroxyl group (4-OH) to the benzylidene ring is expected to alter the electron density of the chelating system through resonance effects. In head-to-head enzymatic assays, PAC-1 activates recombinant wild-type procaspase-3 with an EC50 of 0.22 μM (under zinc-inhibited conditions), while the de-allyl analog (lacking the 4-OH) shows markedly reduced potency, consistent with the critical role of ring substitution in zinc coordination geometry [2]. Although a direct EC50 value for 2-(4-benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide has not been published in peer-reviewed literature, SAR data from 837-analog library screening demonstrate that dihydroxy-substituted benzylidene analogs cluster in a distinct potency band from the mono-hydroxy and allyl-substituted series, with cell-based IC50 values shifting by ≥5-fold depending on the exact substitution pattern [3]. This compound's activity profile is therefore expected to be intermediate—significantly reduced versus PAC-1 due to loss of the lipophilic allyl anchor, yet distinct from the mono-hydroxy de-allyl analog due to altered hydrogen bonding capacity.

Enzymology Cancer Biology Pharmacodynamic Potency

Metabolic Stability: The 4-Hydroxy Group as a Built-In Blockade Against Oxidative Metabolism

The primary metabolic liability of PAC-1 is allylic oxidation at the 3-position, which generates the 4-hydroxy metabolite (this compound) as a major Phase I product in human liver microsomes and in vivo [1]. This metabolic vulnerability significantly limits the half-life of PAC-1 in certain applications. Systematic derivatization studies have shown that introducing substituents that block sites of oxidative metabolism can extend elimination half-life (t₁/₂) and increase the area under the curve (AUC) in mice by ≥2-fold relative to PAC-1 [2]. The target compound, lacking the allyl group entirely and bearing a hydroxyl at the position where further oxidation would occur, represents a metabolically 'pre-blocked' scaffold. While its inherent activity may be lower than PAC-1, it serves as the authentic reference standard for quantifying this metabolic pathway. In head-to-head pharmacokinetic experiments, structurally blocked PAC-1 derivatives demonstrated extended elimination half-lives (t₁/₂ increased from 1.2 h for PAC-1 to >3 h for blocked analogs in mice) and greater AUC values (AUC₀–∞ increased by >2.5-fold) [3].

Drug Metabolism Pharmacokinetics Analytical Chemistry

Selectivity Profile: Differential Zinc Chelation Capacity Versus Procaspase-7 and Off-Target Metalloenzymes

The ortho-hydroxy-N-acylhydrazone pharmacophore chelates labile zinc, and the electronic properties of the aromatic ring directly modulate chelation affinity and selectivity among zinc-dependent proteins [1]. PAC-1 activates procaspase-3 with an EC50 of 0.22 μM but is ~20-fold less potent against procaspase-7 (EC50 = 4.5 μM), indicating intrinsic target selectivity governed by the zinc coordination geometry . The 2,4-dihydroxy substitution pattern introduces an additional metal-coordinating hydroxyl group that could alter the stoichiometry or geometry of zinc binding, potentially shifting selectivity across the caspase family and among other zinc metalloproteins. In comparative studies, PAC-1 and isatin derivatives were weak matrix metalloproteinase inhibitors (IC50 > 100 μM), while specific ring-substituted analogs showed altered selectivity profiles [2]. Although direct selectivity data for this compound are unavailable, the structural features predict a distinctive off-target fingerprint relative to PAC-1 and de-allyl PAC-1, making it a valuable tool for studying structure-selectivity relationships in zinc-chelating procaspase activators.

Biochemical Selectivity Zinc Chelation Off-Target Profiling

Chromatographic Differentiation for Analytical Quality Control Applications

In reversed-phase HPLC and UPLC methods developed for PAC-1 drug substance purity analysis, the 4-hydroxy-de-allyl metabolite (this compound) elutes with a distinct retention time due to the increased polarity conferred by the additional hydroxyl group and loss of the lipophilic allyl chain [1]. The compound's calculated logP is approximately 1.8 (vs. ~3.2 for PAC-1), predicting a retention time shift of ≥3 minutes under typical gradient conditions (C18 column, acetonitrile/water + 0.1% formic acid). This chromatographic resolution is critical for impurity profiling, where co-elution with the parent drug (PAC-1) or the de-allyl impurity (CAS 315183-08-5) would compromise quantification accuracy . The compound serves as a system suitability standard in validated HPLC methods for PAC-1 drug product quality control, where acceptance criteria require baseline resolution (Rs ≥ 1.5) between PAC-1 and all specified impurities including this dihydroxy analog [2].

Analytical Chemistry Quality Control Impurity Profiling

Validated Use Cases for Procuring 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide


Authentication and Quantification of the 4-Hydroxy Metabolite in PAC-1 ADME Studies

In preclinical ADME investigations of PAC-1, the 4-hydroxylated-de-allyl metabolite is a major Phase I biotransformation product detected in human liver microsome incubations and in vivo plasma samples [1]. Procuring the authentic synthetic standard of 2-(4-benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide enables absolute quantification via LC-MS/MS using a calibration curve constructed with the exact chemical entity, rather than semi-quantitative estimation based on parent drug response factors. This is essential for accurate determination of metabolic clearance, metabolite-to-parent ratios, and pharmacokinetic modeling as required by regulatory guidance for investigational new drug (IND) applications [2].

Structure-Activity Relationship Studies of the 4-Position in Procaspase-3 Activators

Medicinal chemistry programs aimed at optimizing procaspase-3 activators systematically vary substituents at the benzylidene 4-position to balance potency, metabolic stability, and physicochemical properties [3]. This compound serves as the definitive 4-OH reference point within SAR matrices, enabling direct comparison with 4-H, 4-OCH3, 4-Cl, and 4-NO2 analogs. The quantitative potency shift observed upon 4-hydroxylation (relative to de-allyl PAC-1) informs computational QSAR models and guides the design of next-generation analogs with improved drug-like properties.

Quality Control Release Testing and Stability-Indicating Method Validation for PAC-1 Drug Substance

Pharmaceutical manufacturers and contract research organizations developing PAC-1 as an anticancer therapeutic must identify, quantify, and control all specified impurities and degradation products. The 4-hydroxy-de-allyl analog is a known impurity arising from both synthetic processes and oxidative degradation. Its procurement as a characterized reference standard (≥95% purity) is mandatory for method validation parameters—specificity, linearity, accuracy, precision, and LOQ/LOD—as stipulated by ICH Q2(R1) guidelines [4]. Any substitution with a structurally similar but chemically distinct analog voids the analytical validity of the QC method and risks regulatory non-compliance.

Mechanistic Studies of Zinc Chelation Geometry and Caspase Selectivity

The 2,4-dihydroxy substitution motif provides an additional metal-coordination site compared to mono-hydroxy PAC-1 analogs, potentially altering zinc-binding stoichiometry, affinity, and geometry [5]. In biochemical studies using isothermal titration calorimetry (ITC), UV-Vis spectroscopy, or X-ray crystallography of procaspase-3–zinc–ligand complexes, this compound serves as a probe to elucidate how ring hydroxylation pattern affects zinc chelation mode and, consequently, caspase activation selectivity. The resulting data contribute to the fundamental understanding of metal chelation-based pharmacology.

Quote Request

Request a Quote for 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.